molecular formula C21H22N4O3S B2867294 (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034608-30-3

(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2867294
CAS No.: 2034608-30-3
M. Wt: 410.49
InChI Key: FTHSGQRFJSYWMB-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic small molecule characterized by a methanone core linking two pharmacologically relevant moieties:

  • Piperidine derivative: The 4-(benzylsulfonyl)piperidin-1-yl group introduces sulfonyl functionality, which enhances solubility and modulates electronic properties.

This compound has drawn interest in medicinal chemistry due to its structural hybridity, which may confer dual-targeting capabilities (e.g., kinase inhibition or protease modulation). However, its specific biological targets and pharmacokinetic data remain under investigation.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(20-15-22-25(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(27,28)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHSGQRFJSYWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications of (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

This compound is a complex organic molecule that combines a piperidine ring, a benzylsulfonyl group, and a triazole ring. This compound is explored in scientific research for its potential in medicinal chemistry, biological studies, and industrial applications.

Medicinal Chemistry

This compound is explored as a pharmacophore in drug design because of its ability to interact with biological targets. The presence of piperidine and triazole moieties can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Compounds containing phenyl(piperidin-4-yl)methanone, referred to as the benzoylpiperidine fragment, are considered privileged structures in drug development due to their presence in bioactive small molecules with therapeutic and diagnostic properties . These include anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents . The benzoylpiperidine fragment is also metabolically stable and a potential bioisostere of the piperazine ring, making it a feasible chemical frame for drug design .

Biological Studies

The compound is used to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects. Similar compounds have been reported to influence pathways involved in inflammation, oxidative stress, and cell proliferation. Based on structurally similar compounds, this compound could potentially exhibit anti-inflammatory, antioxidant, and antitumor effects.

Industrial Applications

This compound is investigated for its use in synthesizing more complex molecules and as an intermediate in producing pharmaceuticals. Industrial production would likely involve optimizing synthetic routes to ensure high yield and purity, such as using continuous flow reactors for better control over reaction conditions and scaling up reactions to industrial volumes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Compound A : (2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone

  • Differences :
    • Triazole substitution : 1H-1,2,3-triazol-1-yl (vs. 2H-1,2,3-triazol-4-yl in the target compound).
    • Aromatic substituent : 4-Bromophenyl (electron-withdrawing) vs. benzylsulfonyl (polar sulfonyl group).
  • The sulfonyl group in the target compound may improve solubility and metabolic stability due to its polarity.

Compound B : [4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone

  • Differences: Heterocycle: Pyrrolopyridine replaces piperidine, and morpholine substitutes the triazole. Substituents: Dichlorophenoxy (halogenated) vs. benzylsulfonyl.
  • The absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound.

Physicochemical and Reactivity Trends

Property Target Compound Compound A Compound B
Molecular Weight ~440 g/mol (estimated) ~435 g/mol ~450 g/mol
LogP (Predicted) 2.8–3.2 (moderate lipophilicity) 3.5–4.0 (high lipophilicity) 3.0–3.5
Hydrogen Bond Acceptors 6 (sulfonyl O, triazole N) 5 (triazole N, Br) 7 (morpholine O, Cl)
Reactivity in Lumping Strategies High (sulfonyl group prone to nucleophilic attack) Moderate (bromophenyl less reactive) Low (stable dichlorophenoxy)

Key Findings :

Substituent-Driven Solubility : The sulfonyl group in the target compound offers a balance between lipophilicity and aqueous solubility, contrasting with Compound A’s bromophenyl-dominated hydrophobicity.

Reactivity in Chemical Processes : The target compound’s sulfonyl group may participate in nucleophilic substitution or elimination reactions under basic conditions, as inferred from lumping strategies applied to similar organics .

Biological Target Specificity: While Compound B’s dichlorophenoxy group enhances binding to hydrophobic pockets (e.g., kinase ATP sites), the target compound’s triazole moiety could engage polar residues in enzyme active sites.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological studies on the target compound are scarce. Most inferences derive from structural analogs and computational models.
  • Lumping Strategy Relevance : Grouping similar compounds (e.g., sulfonyl- and halogen-substituted derivatives) can streamline reaction modeling but risks oversimplifying substituent-specific behaviors .

Biological Activity

The compound (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzylsulfonyl group and a triazole moiety, which are known for their diverse biological properties. The molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of approximately 410.49 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Signaling Pathways : It has been shown to inhibit the Hedgehog signaling pathway by blocking the Smoothened (SMO) receptor, which is crucial in cancer cell proliferation and differentiation.
  • Antibacterial Activity : The triazole ring contributes significantly to antibacterial properties, as compounds containing this moiety have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. For instance:

  • Compounds similar to this compound have shown minimal inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

Anticancer Activity

The compound's ability to inhibit the Hedgehog pathway suggests potential applications in cancer therapy:

  • Studies have shown that blocking this pathway can suppress tumor growth in various cancer models.

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications to the chemical structure can enhance or diminish biological activity:

  • The presence of the benzyl group at the 4-position of the triazole enhances antibacterial activity compared to other substitutions .
Modification Effect on Activity
Benzyl group at C4Increases antibacterial potency
Triazole ring presenceEssential for antimicrobial activity
Sulfonamide formationEnhances interaction with bacterial enzymes

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited potent activity against resistant strains like MRSA, with some compounds showing MIC values lower than standard antibiotics such as vancomycin .
  • Cancer Research : In vitro studies indicated that derivatives inhibiting the Hedgehog pathway could reduce proliferation rates in cancer cell lines, highlighting their therapeutic potential.

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